molecular formula C36H36N6 B11713977 Benzo(g)quinoline, 4,4'-(1,2-ethanediyldi-4,1-piperazinediyl)bis- CAS No. 78093-89-7

Benzo(g)quinoline, 4,4'-(1,2-ethanediyldi-4,1-piperazinediyl)bis-

Cat. No.: B11713977
CAS No.: 78093-89-7
M. Wt: 552.7 g/mol
InChI Key: DJSWKAQEKBRZAO-UHFFFAOYSA-N
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Description

Benzo(g)quinoline, 4,4’-(1,2-ethanediyldi-4,1-piperazinediyl)bis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a quinoline ring fused with a benzene ring, and two piperazine rings connected by an ethanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(g)quinoline derivatives typically involves the Fischer and Friedländer reactions. For instance, 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one can be synthesized and further reacted to form more complex polycyclic systems such as indolo(3,2-c)benzo(g)quinoline and 6,7-dihydroquinolino(3,2-c)benzo(g)quinoline . Another method involves the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes in an alkaline medium, leading to the formation of 3-substituted benzo(g)quinolin-4-ones .

Industrial Production Methods

Industrial production methods for benzo(g)quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Benzo(g)quinoline derivatives undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes can lead to the formation of benzylidene derivatives, which then isomerize into more stable benzyl derivatives .

Scientific Research Applications

Benzo(g)quinoline derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential use as therapeutic agents in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzo(g)quinoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo(g)quinoline derivatives include other heterocyclic aromatic compounds such as:

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Acridine: A tricyclic compound with similar aromatic properties.

Uniqueness

Benzo(g)quinoline derivatives are unique due to their complex polycyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes them valuable in various fields of research and application.

Properties

CAS No.

78093-89-7

Molecular Formula

C36H36N6

Molecular Weight

552.7 g/mol

IUPAC Name

4-[4-[2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)ethyl]piperazin-1-yl]benzo[g]quinoline

InChI

InChI=1S/C36H36N6/c1-3-7-29-25-33-31(23-27(29)5-1)35(9-11-37-33)41-19-15-39(16-20-41)13-14-40-17-21-42(22-18-40)36-10-12-38-34-26-30-8-4-2-6-28(30)24-32(34)36/h1-12,23-26H,13-22H2

InChI Key

DJSWKAQEKBRZAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67

Origin of Product

United States

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